N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
This compound features a hybrid heterocyclic architecture combining a [1,2,4]triazolo[4,3-a]pyridine core substituted with a 3-methyl-1,2,4-oxadiazole group at the 7-position. A cyclopentanecarboxamide moiety, bearing a thiophen-2-yl substituent, is linked via a methylene bridge to the triazolopyridine system. The compound’s design leverages bioisosteric principles, with the oxadiazole and thiophene groups enhancing metabolic stability and target interactions .
Properties
IUPAC Name |
N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2S/c1-13-22-18(28-25-13)14-6-9-26-16(11-14)23-24-17(26)12-21-19(27)20(7-2-3-8-20)15-5-4-10-29-15/h4-6,9-11H,2-3,7-8,12H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIIOZBMWDFCTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4(CCCC4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Frameworks
- Triazolopyridine vs. Imidazopyridine: The [1,2,4]triazolo[4,3-a]pyridine core distinguishes this compound from the tetrahydroimidazo[1,2-a]pyridine derivative in . This difference may influence solubility and binding kinetics in biological systems .
- Oxadiazole Substituents: The 3-methyl-1,2,4-oxadiazole group at position 7 contrasts with the 5-methyl-1,2,4-oxadiazole in 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride ().
Thiophene-Containing Moieties
- The thiophen-2-yl group in the target compound parallels the benzo[b]thiophene carboxamide in N-Methyl-5-nitro-N-phenylbenzo[b]thiophene-2-carboxamide (). Thiophene’s electron-rich aromatic system enhances binding to hydrophobic pockets, but the absence of nitro or benzofusion in the target compound may reduce steric hindrance, improving bioavailability .
Carboxamide Linkers
- The cyclopentanecarboxamide moiety shares similarities with the pyrrolidine carboxamide in N-[2-(Ethylamino)-1-methyl-2-oxoethyl]-4-methyl-2-(3-thienyl)-5-thiazolecarboxamide ().
Bioisosteric Replacements
- The oxadiazole group serves as a bioisostere for carboxylic acids, as noted in for tetrazole derivatives. This substitution improves membrane permeability and reduces ionization at physiological pH, a strategy shared with the target compound .
Q & A
Q. Q1. What are the general synthetic strategies for preparing this compound, and how do reaction conditions influence yield?
Answer: The synthesis involves multi-step heterocyclic coupling. Key steps include:
- Oxadiazole Formation: Cyclocondensation of amidoximes with carboxylic acid derivatives (e.g., 3-methyl-1,2,4-oxadiazole synthesis via thiol intermediates, as in ).
- Triazolopyridine Assembly: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or oxidative cyclization for the [1,2,4]triazolo[4,3-a]pyridine core (analogous to methods in and ).
- Carboxamide Coupling: Activation of the cyclopentanecarboxylic acid using EDCI/HOBt, followed by coupling with the triazolopyridine-methylamine intermediate (similar to ).
Critical Conditions:
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance oxadiazole and triazole formation .
- Temperature: Oxadiazole cyclization requires 80–100°C, while triazole formation proceeds at room temperature with Cu(I) catalysts .
- Yield Optimization: Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%), with typical yields of 60–75% for multi-step syntheses .
Advanced Characterization Challenges
Q. Q2. How can researchers resolve spectral contradictions (e.g., NMR signal overlap) in this structurally complex compound?
Answer:
- 13C NMR & DEPT-135: Differentiate overlapping signals from the oxadiazole (C=N, ~160 ppm) and triazole (C-H, ~140 ppm) rings. Assign cyclopentane carbons using HSQC .
- 2D NMR (COSY, NOESY): Resolve proton-proton correlations in the congested aromatic region (e.g., thiophene vs. pyridine protons) .
- X-ray Crystallography: Definitive confirmation of regiochemistry in the triazolopyridine core (as demonstrated for analogous compounds in ).
Data Conflict Example:
- IR C=O Stretch: Expected ~1680 cm⁻¹ for carboxamide, but may shift to ~1700 cm⁻¹ if hydrogen bonding occurs with the triazole nitrogen .
Biological Activity Profiling
Q. Q3. What methodological approaches are recommended for initial biological screening of this compound?
Answer:
- In Vitro Assays:
- Target Prediction: Molecular docking studies (AutoDock Vina) to prioritize targets based on the oxadiazole-triazole pharmacophore .
Advanced Studies:
- SPR (Surface Plasmon Resonance): Quantify binding affinity to predicted protein targets .
- Metabolic Stability: LC-MS/MS analysis of microsomal half-life (rat/human liver microsomes) .
Structural and Conformational Analysis
Q. Q4. How does the thiophen-2-yl group influence the compound’s conformational stability?
Answer:
- Torsional Angles: The thiophene’s sulfur atom introduces steric hindrance, restricting rotation around the cyclopentane-thiophene bond (confirmed via DFT calculations for analogs in ).
- Hydrophobic Interactions: Thiophene enhances membrane permeability, as shown in logP comparisons with furan analogs (logP increased by ~0.5 units; ).
Methodology:
- Dynamic NMR: Monitor rotational barriers in DMSO-d6 at variable temperatures .
- Molecular Dynamics (MD): Simulate aqueous solubility and lipid bilayer penetration .
Addressing Data Contradictions
Q. Q5. How should researchers interpret conflicting solubility data across studies?
Answer:
- Solubility Variability: Discrepancies arise from:
- Standardized Protocols: Use USP phosphate buffers (pH 6.8) and report particle size (dynamic light scattering) .
Stability and Degradation Pathways
Q. Q6. What are the critical stability considerations for long-term storage?
Answer:
- Photodegradation: The thiophene and oxadiazole moieties are UV-sensitive. Store in amber vials at –20°C .
- Hydrolysis: Susceptibility of the carboxamide bond to basic conditions (pH >9). Monitor via HPLC-UV (retention time shifts) .
Mitigation Strategies:
Mechanistic Insights in Synthesis
Q. Q7. What evidence supports the proposed mechanism for triazolopyridine formation?
Answer:
- Isotopic Labeling: 15N-labeled nitriles confirm regioselectivity in triazole ring closure (analogous to ).
- Intermediate Trapping: Isolation of the Schiff base intermediate in low-temperature syntheses (e.g., –10°C in EtOH; ).
Comparative Analysis with Structural Analogs
Q. Q8. How do structural modifications (e.g., oxadiazole vs. thiadiazole) affect bioactivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
